molecular formula C12H6N4O8 B8723330 2,2',6,6'-Tetranitro-1,1'-biphenyl CAS No. 2217-54-1

2,2',6,6'-Tetranitro-1,1'-biphenyl

Cat. No.: B8723330
CAS No.: 2217-54-1
M. Wt: 334.20 g/mol
InChI Key: FBVPTHLEHALHAX-UHFFFAOYSA-N
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Description

2,2',6,6'-Tetranitro-1,1'-biphenyl (CAS: 2217-54-1) is a nitro-substituted biphenyl derivative characterized by four nitro groups symmetrically positioned at the 2, 2', 6, and 6' positions of the biphenyl backbone. Its molecular formula is C₁₂H₆N₄O₈, with a molecular weight of 340.20 g/mol. The InChIKey (FBVPTHLEHALHAX-UHFFFAOYSA-N) confirms its structural uniqueness .

Properties

CAS No.

2217-54-1

Molecular Formula

C12H6N4O8

Molecular Weight

334.20 g/mol

IUPAC Name

2-(2,6-dinitrophenyl)-1,3-dinitrobenzene

InChI

InChI=1S/C12H6N4O8/c17-13(18)7-3-1-4-8(14(19)20)11(7)12-9(15(21)22)5-2-6-10(12)16(23)24/h1-6H

InChI Key

FBVPTHLEHALHAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

6,6′-Dimethoxy-2,2′,3,3′,5-pentanitro-1,1′-biphenyl (CAS: Unspecified)

  • Structure : Features five nitro groups and two methoxy (-OCH₃) substituents.
  • Properties: Methoxy groups are electron-donating, reducing nitration reactivity compared to the purely nitro-substituted biphenyl.
  • Applications : Studied for chiral materials and asymmetric catalysis due to steric hindrance from substituents .

2,2',6,6'-Tetramethyl-1,1'-biphenyl (CAS: 4036-43-5)

  • Structure : Methyl (-CH₃) groups replace nitro substituents.
  • Properties: Lower molecular weight (210.31 g/mol), higher volatility, and non-explosive behavior. Used as a precursor in organic synthesis .
  • Key Difference: Methyl groups enhance solubility in non-polar solvents, unlike the polar nitro-substituted analog .

2,2',6,6'-Tetrachloro-1,1'-biphenyl (PCB-054, CAS: 15968-05-5)

  • Structure : Chlorine atoms replace nitro groups.
  • Properties : A polychlorinated biphenyl (PCB) with environmental persistence and toxicity. Molecular weight: 292.00 g/mol.
  • Regulatory Status : Banned under the Stockholm Convention due to bioaccumulation risks, contrasting with the tetranitro compound’s primary hazard profile (explosivity) .
Physical and Chemical Properties
Compound Molecular Weight (g/mol) Substituents Key Properties
2,2',6,6'-Tetranitro-1,1'-biphenyl 340.20 -NO₂ (4) High density, explosive, low solubility
6,6′-Dimethoxy-pentanitro-biphenyl ~470.25* -NO₂ (5), -OCH₃ (2) Moderate stability, chiral applications
2,2',6,6'-Tetramethyl-biphenyl 210.31 -CH₃ (4) Volatile, non-reactive
PCB-054 292.00 -Cl (4) Persistent organic pollutant

*Estimated based on structural similarity.

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